2-(2-Bromo-5-methylphenyl)pyrrolidine
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Overview
Description
2-(2-Bromo-5-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrN It features a pyrrolidine ring substituted with a 2-bromo-5-methylphenyl group
Preparation Methods
The synthesis of 2-(2-Bromo-5-methylphenyl)pyrrolidine typically involves the reaction of 2-bromo-5-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-Bromo-5-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2-Bromo-5-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The bromine and methyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
2-(2-Bromo-5-methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
2-(2-Chloro-5-methylphenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(2-Bromo-4-methylphenyl)pyrrolidine: The position of the methyl group is different, which can affect the compound’s chemical properties and interactions.
2-(2-Bromo-5-ethylphenyl)pyrrolidine: The ethyl group provides different steric and electronic effects compared to the methyl group.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-(2-bromo-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-10(12)9(7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI Key |
QPQNVTUBWZXSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2CCCN2 |
Origin of Product |
United States |
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